molecular formula C25H24N4O2S B12501930 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B12501930
M. Wt: 444.6 g/mol
InChI Key: MJSYBTFTMAQUEX-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline, which is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide through a series of reactions.

    Cyclization: The hydrazinecarbothioamide is then cyclized to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

    Alkylation: The triazole-thiol compound undergoes S-alkylation using 2-bromo-1-phenylethanone in the presence of an alkaline base such as cesium carbonate.

    Reduction: The resulting ketone is reduced to form the final product, this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the phenylethyl moiety, converting it to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and antifungal properties, are of interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C25H24N4O2S/c1-31-22-15-13-21(14-16-22)29-23(17-12-19-8-4-2-5-9-19)27-28-25(29)32-18-24(30)26-20-10-6-3-7-11-20/h2-11,13-16H,12,17-18H2,1H3,(H,26,30)

InChI Key

MJSYBTFTMAQUEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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